N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE
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Overview
Description
N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a hydrazinyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reacted with a butanoyl chloride derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- 2-methoxyphenyl isocyanate
- N-(2-methoxyphenyl)propanamide
Uniqueness
N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a hydrazinyl and butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N'-(1-phenylpropylideneamino)butanediamide |
InChI |
InChI=1S/C20H23N3O3/c1-3-16(15-9-5-4-6-10-15)22-23-20(25)14-13-19(24)21-17-11-7-8-12-18(17)26-2/h4-12H,3,13-14H2,1-2H3,(H,21,24)(H,23,25) |
InChI Key |
VIMMQUVEANYKEL-UHFFFAOYSA-N |
SMILES |
CCC(=NNC(=O)CCC(=O)NC1=CC=CC=C1OC)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)CCC(=O)NC1=CC=CC=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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